molecular formula C11H22O3 B6256032 ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate CAS No. 59697-76-6

ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate

Cat. No.: B6256032
CAS No.: 59697-76-6
M. Wt: 202.29 g/mol
InChI Key: IDGMXZDBBYJRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate is an organic compound with the molecular formula C11H22O3. It is characterized by its ester functional group and a secondary alcohol. This compound is notable for its unique structure, which includes four methyl groups attached to the pentanoate backbone, making it a highly branched molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-2,2,4,4-tetramethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-oxo-2,2,4,4-tetramethylpentanoic acid.

    Reduction: 3-hydroxy-2,2,4,4-tetramethylpentanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and alcohols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding alcohol and acid. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxy-2,2,4-trimethylpentanoate: Lacks one methyl group, resulting in different steric and electronic properties.

    Ethyl 3-hydroxy-2,2,4,4-tetramethylbutanoate: Has a shorter carbon chain, affecting its physical and chemical properties.

    Ethyl 3-hydroxy-2,2,4,4-tetramethylhexanoate: Has a longer carbon chain, influencing its solubility and reactivity.

The unique structure of this compound, with its four methyl groups, provides distinct steric hindrance and electronic effects, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

59697-76-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

ethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate

InChI

InChI=1S/C11H22O3/c1-7-14-9(13)11(5,6)8(12)10(2,3)4/h8,12H,7H2,1-6H3

InChI Key

IDGMXZDBBYJRPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C(C)(C)C)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.